

Application Notes and Protocols for Radiocarbon Dating of Mummified Remains

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Compound of Interest

Compound Name: *mumie*

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These application notes provide a comprehensive overview and detailed protocols for the radiocarbon dating of mummified remains. The primary method discussed is Accelerator Mass Spectrometry (AMS), which offers high precision with small sample sizes, a critical consideration for valuable archaeological and forensic specimens.^{[1][2]}

Introduction to Radiocarbon Dating

Radiocarbon dating is a radiometric dating method that uses the naturally occurring radioisotope carbon-14 (^{14}C) to determine the age of carbon-bearing materials up to about 50,000 years old.^[3] The method is based on the constant formation of ^{14}C in the Earth's upper atmosphere. Living organisms continuously exchange carbon with the atmosphere, and thus maintain the same ^{14}C concentration as the atmosphere.^[4] Upon death, this exchange ceases, and the ^{14}C within the organism's tissues begins to decay at a known rate, with a half-life of approximately 5730 years.^[1] By measuring the remaining ^{14}C in a sample, the time since death can be calculated.^{[4][5]}

Data Presentation: Sample Types and Requirements

The selection of appropriate sample material is crucial for obtaining accurate radiocarbon dates. Different tissues have varying levels of preservation and susceptibility to contamination. The table below summarizes key sample types from mummified remains suitable for AMS radiocarbon dating.

Sample Material	Typical Sample Size (AMS)	Target Carbon Fraction	Advantages	Considerations
Bone (Cortical)	2 - 10 g (non-cremated)	Collagen	Abundant and often well-preserved. Reflects the average diet over a long period.	Requires rigorous pretreatment to remove contaminants like humic acids and carbonates.[6] Slower remodeling rate reflects an average age of carbon over several years before death.[1]
Bone (Trabecular)	2 - 10 g (non-cremated)	Collagen	Higher remodeling rate than cortical bone, reflecting a carbon signature closer to the time of death.[1]	More porous and potentially more susceptible to contamination.
Teeth (Dentin)	One tooth	Collagen	Forms during childhood and adolescence and does not remodel, providing a date corresponding to the period of formation.[1] Can be used to estimate the year of birth.	Dating reflects the time of tooth formation, not the time of death.

Teeth (Enamel)	One tooth	Carbonate in bioapatite	Resistant to diagenetic alteration. Does not remodel, reflecting the diet at the time of formation. [1]	Dating the carbonate fraction can be complex and requires specialized protocols.
Hair	20 - 50 mg	Keratin	Grows sequentially and ceases to incorporate new carbon after formation. Can provide a date very close to the time of death. [1] [2]	Susceptible to contamination from external sources, including embalming materials. [7]
Eye Lens	Entire lens, if preserved	Crystallines (proteins)	The core of the eye lens does not remodel after birth, providing a direct estimate of the birth year. [1]	Rarely preserved in archaeological contexts.
Soft Tissue (e.g., muscle, skin)	50 - 100 mg	Various proteins	Can provide a direct date for the time of death.	Highly susceptible to decomposition and contamination from embalming fluids or the burial environment. Formaldehyde preservation significantly

alters the
radiocarbon age.

Textiles (e.g.,
linen wrappings)

50 - 100 mg

Cellulose

Can directly date
the materials
associated with
the
mummification
process.

Must be
demonstrably
from the original
burial context
and not from
later
conservation
efforts.

Experimental Protocols

The following are detailed protocols for the pretreatment and analysis of common sample types from mummified remains for AMS radiocarbon dating.

Protocol for Bone Collagen Extraction

This protocol is adapted from established methods for extracting collagen, the preferred organic component for dating bone.[\[2\]](#)[\[6\]](#)

Objective: To isolate pure collagen from the bone matrix, removing both inorganic (apatite) and organic (humic acids) contaminants.

Materials:

- Bone sample (2-10 g)
- 0.5 M Hydrochloric acid (HCl), chilled to 4°C
- 0.1 M Sodium hydroxide (NaOH)
- Deionized water
- pH 3 HCl solution
- 2.7 µm fiber filters

- Freeze-dryer or drying oven (60°C)
- Mortar and pestle or bone mill

Procedure:

- **Physical Cleaning and Surface Removal:** Mechanically clean the bone surface to remove adhering soil and preservatives. Use a Dremel or similar tool with a clean bit to abrade the outer surface of the bone.^[8]
- **Demineralization:** Break the cleaned bone into small fragments (1-2 mm). Place the fragments in a beaker and add cold (4°C) 0.5 M HCl.^[6] Allow the demineralization to proceed for several hours to days, with periodic replacement of the acid solution, until the bone becomes soft and pliable (collagen pseudomorph).
- **Alkali Treatment for Humic Acid Removal:** Rinse the collagen pseudomorph with deionized water until neutral. Add 0.1 M NaOH and let it sit for 30 minutes to 1 hour to remove humic acid contaminants.^{[6][9]}
- **Final Acid Rinse:** Rinse the sample with deionized water to remove the NaOH. Perform a final rinse with 0.5 M HCl for 15-30 minutes to remove any atmospheric CO₂ absorbed during the alkali step.^[9]
- **Rinsing to Neutral:** Rinse the collagen thoroughly with deionized water until the pH is neutral (pH ~7).
- **Gelatinization:** Place the cleaned collagen in a vial with a pH 3 HCl solution. Heat at 70-80°C for 12 hours to solubilize the collagen into gelatin.^{[6][10]}
- **Filtration:** Filter the resulting gelatin solution through a 2.7 µm fiber filter to remove any remaining solid particles.
- **Drying:** Freeze-dry the filtered gelatin to obtain a pure collagen sample. Alternatively, dry in an oven at 60°C.
- **Combustion and Graphitization:** The extracted collagen is then combusted to CO₂, which is subsequently reduced to graphite. This graphite target is pressed into an aluminum cathode

for AMS analysis.[5]

Protocol for Hair and Textile Pretreatment (Acid-Base-Acid Wash)

This protocol is a standard method for cleaning organic materials like hair and textiles.[2][6]

Objective: To remove carbonates, humic acids, and other soluble contaminants.

Materials:

- Hair or textile sample (20-100 mg)
- 1 N Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- Deionized water
- Drying oven (60°C)

Procedure:

- Acid Wash: Place the sample in a beaker and add 1 N HCl. Heat to 80°C for 1 hour to remove carbonates and other acid-soluble compounds.[6] Decant the acid.
- Rinse: Rinse the sample with deionized water until neutral.
- Alkali Wash: Add 0.1 M NaOH to the sample and let it sit at room temperature for 1 hour to remove humic acids.[6] Decant the alkali solution.
- Rinse: Rinse the sample with deionized water until neutral.
- Final Acid Wash: Add 1 N HCl and heat to 80°C for 1 hour to neutralize any remaining alkali and remove absorbed atmospheric CO₂. [6]
- Final Rinse and Drying: Rinse the sample thoroughly with deionized water until neutral. Dry the cleaned sample in an oven at 60°C.

- Combustion and Graphitization: The cleaned material is combusted to CO₂ and converted to graphite for AMS analysis.[\[5\]](#)

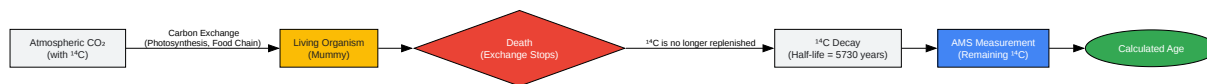
Data Analysis and Calibration

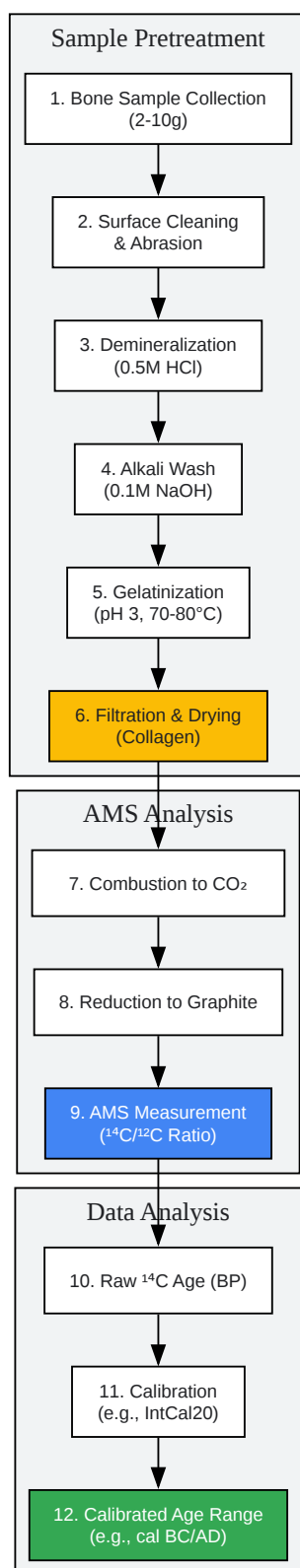
The direct output of an AMS measurement is a "radiocarbon age," expressed in years Before Present (BP), where "Present" is defined as AD 1950. This raw age must be calibrated to a calendar age.[\[11\]](#) Calibration is necessary because the concentration of atmospheric ¹⁴C has not been constant over time.[\[3\]](#)[\[12\]](#)

Calibration is performed using internationally agreed-upon calibration curves, such as IntCal20 for the Northern Hemisphere, which are based on ¹⁴C measurements of tree rings of known age.[\[2\]](#)[\[13\]](#) The calibration process converts the single radiocarbon age and its uncertainty into a probability distribution of calendar ages.

Visualizations

Radiocarbon Dating Principle





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